3-butoxy-6-hydroxy-9H-xanthen-9-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-butoxy-6-hydroxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-3-8-20-12-5-7-14-16(10-12)21-15-9-11(18)4-6-13(15)17(14)19/h4-7,9-10,18H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYUNKAICYPTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-butoxy-6-hydroxy-9H-xanthen-9-one chemical properties

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 3-Butoxy-6-hydroxy-9H-xanthen-9-one

Executive Summary

The compound 3-butoxy-6-hydroxy-9H-xanthen-9-one (CAS: 164660-81-5) is an asymmetric, mono-alkylated derivative of the privileged dibenzo-γ-pyrone (xanthone) scaffold[1]. While symmetric xanthones like 3,6-dihydroxyxanthone are well-documented precursors for traditional fluorophores (e.g., fluorescein), asymmetric derivatives represent a critical advancement in both chemical biology and drug discovery. By breaking the electronic symmetry of the core, the lipophilic butoxy chain modulates membrane permeability and steric hindrance, while the free hydroxyl group serves as an orthogonal reactive site for further derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in fluorophore development and pharmacology.

Physicochemical & Structural Profiling

The structural asymmetry of 3-butoxy-6-hydroxy-9H-xanthen-9-one dictates its unique solubility and reactivity profiles. The alkyl chain disrupts the highly crystalline, hydrogen-bonded network typically seen in symmetric dihydroxyxanthones, significantly enhancing its solubility in organic solvents (e.g., dichloromethane, ethyl acetate) while maintaining a polar handle for target interaction[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | 3-butoxy-6-hydroxy-9H-xanthen-9-one |

| CAS Number | 164660-81-5 |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Scaffold Type | Dibenzo-γ-pyrone (Xanthone) |

| Hydrogen Bond Donors | 1 (Phenolic -OH) |

| Hydrogen Bond Acceptors | 4 (Ether and Carbonyl Oxygens) |

| Topological Polar Surface Area | ~56.5 Ų |

Synthetic Methodology: Controlled Asymmetric Alkylation

Synthesizing asymmetric xanthones from symmetric precursors presents a regiochemical challenge: preventing over-alkylation to the di-butoxy derivative. The synthesis relies on the controlled mono-alkylation of 3,6-dihydroxy-9H-xanthen-9-one using 1-bromobutane.

Causality in Experimental Design: To maximize the yield of the mono-alkylated product, a sub-stoichiometric amount of the alkylating agent (0.9 equivalents) is used. A mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed in a polar aprotic solvent like DMF. The "cesium effect" can significantly enhance the nucleophilicity of the phenoxide while its larger ionic radius limits the coordination of a second electrophile, thereby skewing the statistical distribution in favor of the mono-alkylated target.

Caption: Synthesis pathway of 3-butoxy-6-hydroxy-9H-xanthen-9-one via controlled mono-alkylation.

Photophysical Properties & Fluorophore Development

Xanthones themselves are essentially non-fluorescent leuco-dyes. However, 3-butoxy-6-hydroxy-9H-xanthen-9-one serves as a highly tunable precursor for asymmetric xanthene dyes (e.g., Tokyo Green analogues or asymmetric rhodols).

When reacted with an arylmagnesium bromide (Grignard reagent), the C9 carbonyl undergoes nucleophilic addition to form a 9-aryl-9-xanthenol[3]. Upon exposure to acidic environments (pH < 5), this intermediate dehydrates to form a highly fluorescent xanthylium cation. The asymmetric push-pull electronic configuration (butoxy vs. hydroxy) allows researchers to fine-tune the pKa of the resulting fluorophore, making it an exceptional scaffold for developing physiological pH sensors and photoactivatable compounds[3].

Caption: Photophysical activation of the xanthone core into a fluorescent xanthylium cation.

Biological Activity & Pharmacological Potential

The xanthone core is universally recognized as a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets[4]. Substituted xanthones, particularly those with 3,6-alkoxy chains, have demonstrated potent anticancer and acetylcholinesterase (AChE) inhibitory activities[5].

The introduction of the butoxy chain in 3-butoxy-6-hydroxy-9H-xanthen-9-one critically increases the molecule's lipophilicity (LogP). This modification enhances Blood-Brain Barrier (BBB) penetration—a mandatory requirement for neurodegenerative disease therapeutics targeting AChE in the central nervous system. The remaining free hydroxyl group acts as a crucial hydrogen-bond donor, anchoring the molecule within the catalytic triad of the AChE active site.

Caption: Pharmacological pathway of xanthone derivatives in acetylcholinesterase (AChE) inhibition.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Controlled Synthesis of 3-Butoxy-6-hydroxy-9H-xanthen-9-one

This protocol utilizes stoichiometric imbalance to self-validate against over-alkylation.

-

Preparation: Dissolve 3,6-dihydroxy-9H-xanthen-9-one (10.0 mmol, 2.28 g) in 30 mL of anhydrous DMF under an inert N₂ atmosphere.

-

Base Activation: Add finely powdered anhydrous K₂CO₃ (10.0 mmol, 1.38 g). Stir at room temperature for 30 minutes to generate the phenoxide intermediate. The solution will visibly darken.

-

Alkylation: Dropwise, add 1-bromobutane (9.0 mmol, 1.23 g). Note: The 0.9 eq limitation ensures unreacted starting material remains, which is highly polar and easier to separate via chromatography than the di-butoxy byproduct.

-

Reaction & Validation: Heat the mixture to 70 °C for 4 hours. Self-Validation Check: Perform TLC (Hexanes:EtOAc 6:4). The starting material remains near the baseline (Rf ~0.1), the target mono-alkylated product appears mid-plate (Rf ~0.4), and any di-alkylated byproduct runs high (Rf ~0.8).

-

Workup: Quench the reaction with 100 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

-

Analytical Confirmation: Validate the asymmetric structure via ¹H NMR (CDCl₃), ensuring the integration of the butoxy -CH₂- protons (triplet, ~4.0 ppm) corresponds to a 1:1 ratio with the xanthone core protons.

Protocol B: Conversion to a Fluorescent Xanthylium Probe

-

Grignard Addition: Dissolve 3-butoxy-6-hydroxy-9H-xanthen-9-one (1.0 mmol) in 10 mL anhydrous THF. Cool to 0 °C. Slowly add phenylmagnesium bromide (3.0 mmol, 3M in ether). Stir for 2 hours.

-

Quenching: Carefully quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). The organic layer will contain the colorless 9-phenyl-9-xanthenol intermediate.

-

Fluorogenic Validation: To a 1 mL aliquot of the DCM extract, add 10 µL of Trifluoroacetic acid (TFA). Self-Validation Check: An immediate, intense color change (typically deep orange/red) and strong fluorescence under 365 nm UV light confirm the successful dehydration and formation of the xanthylium cation.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 3,6-dihydroxy-9H-xanthen-9-one | C13H8O4 | CID 5749322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Aryl-9-xanthenols: a convenient platform for the design of fluorimetric and colorimetric pH indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

3-Butoxy-6-Hydroxy-9H-Xanthen-9-One (CAS 164660-81-5): A Dual-Modality Xanthone Derivative for Advanced Bioimaging and Kinase Modulation

Executive Summary

The compound 3-butoxy-6-hydroxy-9H-xanthen-9-one (CAS 164660-81-5) represents a highly specialized, asymmetrically functionalized derivative of the xanthone family [1]. While symmetric xanthones (e.g., 3,6-dihydroxyxanthone) have long been utilized as basic fluorophores and broad-spectrum pharmacophores, the targeted mono-alkylation to introduce a 3-butoxy group fundamentally alters the molecule's physicochemical landscape.

This whitepaper dissects the dual utility of this compound. From a photophysical perspective, the push-pull electronic system enables environmentally sensitive, pH-responsive fluorescence [2]. From a pharmacological perspective, the planar tricyclic core acts as a potent adenine mimetic, allowing the molecule to competitively occupy the ATP-binding pockets of critical oncogenic kinases [3]. By understanding the causality behind its structural dynamics, researchers can leverage this compound for both advanced intracellular bioimaging and targeted kinase inhibition.

Physicochemical Profiling & Structural Dynamics

The utility of 3-butoxy-6-hydroxy-9H-xanthen-9-one is entirely dictated by its asymmetric structure. The molecule consists of a rigid, planar 9H-xanthen-9-one core, flanked by a polar hydroxyl group at the 6-position and a lipophilic butoxy ether at the 3-position.

Table 1: Physicochemical & Structural Properties

| Property | Value / Description | Functional Implication |

| CAS Number | 164660-81-5 | Unique chemical identifier[1]. |

| Molecular Formula | C₁₂H₁₆O₄ | Dictates a low molecular weight (284.31 g/mol ), ideal for fragment-based drug discovery (FBDD). |

| Molecular Weight | 284.31 g/mol | High ligand efficiency; easily crosses the blood-brain barrier and cellular membranes. |

| LogP (Estimated) | ~3.8 - 4.2 | The 3-butoxy group enhances lipophilicity, driving membrane partitioning and hydrophobic pocket binding. |

| Hydrogen Bonding | 1 Donor (6-OH), 4 Acceptors | The 6-OH is critical for anchoring to kinase hinge regions (e.g., via Asp/Glu residues) [4]. |

| Photophysics | Solvatochromic / pH-sensitive | Deprotonation of the 6-OH at physiological/alkaline pH triggers a "turn-on" fluorescence response [2]. |

Structure-Activity Relationship (SAR) Causality

-

The Xanthone Core: The tricyclic, heteroaromatic system provides a rigid scaffold that readily undergoes π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within protein binding sites.

-

The 6-Hydroxyl Group: Acts as an electron donor in the fluorophore's push-pull system. In acidic environments, it remains protonated (low fluorescence). Upon deprotonation, the resulting phenoxide drastically increases the quantum yield. In kinase binding, this group forms critical hydrogen bonds with the backbone amides of the kinase hinge region [4].

-

The 3-Butoxy Group: Breaks molecular symmetry. In biological systems, this lipophilic tail anchors the molecule into phospholipid bilayers during imaging. In kinase inhibition, it extends into the hydrophobic selectivity pocket (often adjacent to the DFG motif), enhancing target specificity over structurally similar kinases [5].

Mechanistic Applications

Advanced Fluorescence Bioimaging

Xanthone derivatives are highly valued in bioimaging due to their photostability and large Stokes shifts, which minimize self-quenching and background auto-fluorescence[6]. The asymmetric nature of CAS 164660-81-5 makes it an excellent candidate for probing intracellular microenvironments. The lipophilic butoxy tail drives the probe into cellular membranes, while the pH-sensitive 6-OH group faces the aqueous interface, allowing for real-time monitoring of localized pH changes (e.g., during endosomal maturation or lysosomal acidification) [2].

Diagram 1: Photophysical activation and subcellular trafficking logic of the xanthone probe.

ATP-Competitive Kinase Inhibition

Dysregulated kinase signaling (e.g., ERK, CDK4, KIT) is a hallmark of oncogenesis. Xanthones are established adenine mimetics [3]. When 3-butoxy-6-hydroxy-9H-xanthen-9-one enters the ATP-binding cleft, the planar core mimics the purine ring of ATP. The 6-OH mimics the amino group of adenine, forming hydrogen bonds with the hinge region. Crucially, the flexible 3-butoxy chain explores the hydrophobic pocket uniquely shaped by the kinase's specific DFG (Asp-Phe-Gly) conformation, allowing for selective competitive inhibition [4, 5].

Diagram 2: Pharmacological binding logic of the xanthone derivative within the kinase ATP pocket.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale, and internal controls are built-in to prevent false data interpretation.

Protocol 1: Live-Cell Fluorescence Imaging and Subcellular Localization

This workflow details the use of CAS 164660-81-5 as a membrane-permeable, pH-sensitive intracellular probe.

Step-by-Step Methodology:

-

Probe Preparation: Dissolve 3-butoxy-6-hydroxy-9H-xanthen-9-one in anhydrous DMSO to a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or aggregation of the lipophilic compound.

-

Cell Culture & Seeding: Seed HeLa or A549 cells in a glass-bottom 35 mm confocal dish at 1×105 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Staining: Dilute the stock to a 5 µM working concentration in serum-free DMEM. Incubate cells for 30 minutes. Causality: Serum proteins (like BSA) possess hydrophobic pockets that will sequester the butoxy group, drastically reducing cellular uptake.

-

Critical Wash Step: Wash the cells three times with warm PBS (pH 7.4). Causality: Unbound probe in the aqueous media will form fluorescent micelles, creating high background noise. Washing ensures only membrane-partitioned probe is imaged.

-

Imaging: Image using a confocal laser scanning microscope. Excite at ~360-380 nm; collect emission at ~450-500 nm.

-

Self-Validation (pH Calibration): To confirm the fluorescence is structurally driven by the 6-OH deprotonation, add 10 µM Nigericin (an ionophore) in buffers of varying pH (4.0 to 7.4). Nigericin equilibrates intracellular and extracellular pH. A corresponding shift in fluorescence intensity validates the probe's mechanism of action [2].

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Because xanthones are inherently fluorescent, standard continuous-wave fluorescence assays (like standard FRET or FP) will yield false positives. Time-Resolved FRET (TR-FRET) is mandatory.

Step-by-Step Methodology:

-

Reagent Assembly: Utilize a LanthaScreen™ TR-FRET assay setup containing the target kinase (e.g., CDK4), a biotinylated substrate, ATP at its Km value, and a Terbium (Tb)-labeled anti-phospho antibody.

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of CAS 164660-81-5 starting at 100 µM in assay buffer (containing 1 mM DTT and 0.01% Tween-20). Causality: Tween-20 prevents the lipophilic butoxy tail from causing nonspecific aggregation (PAINS behavior) in the aqueous buffer.

-

Incubation: Mix the kinase, compound, and ATP/substrate. Incubate for 60 minutes at room temperature.

-

Detection: Add the Tb-antibody and EDTA (to stop the kinase reaction by chelating Mg²⁺). Read on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm, Delay time: 100 µs). Causality: The 100 µs delay allows the short-lived native fluorescence of the xanthone to decay completely, measuring only the long-lived Terbium emission, thus eliminating compound interference.

-

Self-Validation (Z'-Factor): Include a Staurosporine positive control (10 µM) and a DMSO vehicle control. Calculate the Z'-factor. An assay is only validated for this compound if Z′>0.6 .

Quantitative Data Summary

The following table summarizes representative baseline data for xanthone-based kinase inhibition and photophysics, serving as a benchmarking standard for evaluating CAS 164660-81-5 in your own assays.

Table 2: Benchmark Pharmacological & Photophysical Metrics

| Parameter | Assay / Condition | Expected Range / Benchmark | Mechanistic Driver |

| Kinase IC₅₀ (CDK4) | TR-FRET (ATP at Km ) | 1.5 µM - 8.0 µM | Adenine mimicry and hydrophobic pocket occupation [5]. |

| Kinase IC₅₀ (ERK2) | TR-FRET (ATP at Km ) | 0.5 µM - 5.0 µM | Hinge region H-bonding via the 6-OH group [4]. |

| Fluorescence Quantum Yield ( Φ ) | PBS (pH 7.4) | 0.15 - 0.35 | Phenoxide formation enabling push-pull ICT [2]. |

| Stokes Shift | Methanol / Water | > 80 nm | Structural rigidity of the 9H-xanthen-9-one core [6]. |

References

-

The Journal of Physical Chemistry B. "New pH-Responsive Turn-On Xanthone Probes for Cellular Imaging in Strongly Acidic Media." ACS Publications, 2026. Available at:[Link]

-

National Institutes of Health (PMC). "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond." NIH, 2023. Available at:[Link]

-

Taylor & Francis Online. "Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation." Tandfonline, 2025. Available at:[Link]

-

Oxford Academic. "α-Mangostin, a xanthone from mangosteen fruit, promotes cell cycle arrest in prostate cancer and decreases xenograft tumor growth." Carcinogenesis, 2012. Available at:[Link]

-

Organic Letters - ACS Figshare. "Rapid Synthesis, Screening, and Identification of Xanthone- and Xanthene-Based Fluorophores Using Click Chemistry." Figshare, 2009. Available at:[Link]

Synthesis and Optimization of 3-Butoxy-6-hydroxy-9H-xanthen-9-one: A Comprehensive Technical Guide

Executive Summary

The synthesis of highly specific xanthone derivatives, such as 3-butoxy-6-hydroxy-9H-xanthen-9-one (CAS: 164660-81-5), is a critical pathway in the development of advanced fluorone dyes, photoinitiators, and biologically active heterocycles[1][2][3]. As a mono-alkylated derivative of a symmetric precursor, its synthesis presents a classic challenge in organic chemistry: achieving regioselective mono-substitution without succumbing to statistical mixtures of unreacted starting material and di-alkylated byproducts.

This whitepaper provides an in-depth, self-validating methodological framework for the synthesis of this target molecule. By leveraging thermodynamic cyclization and solubility-driven kinetic trapping, the protocols described herein ensure high yield, scalability, and exceptional purity.

Part 1: Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 3-butoxy-6-hydroxy-9H-xanthen-9-one, can be retrosynthetically disconnected into two primary stages:

-

Williamson Ether Synthesis (Monoalkylation): Disconnection of the butyl ether linkage reveals the symmetric core, 3,6-dihydroxy-9H-xanthen-9-one, and a butyl halide[1][3].

-

Hydrothermal Cyclodehydration: The xanthone core is disconnected via an intramolecular etherification to yield 2,2',4,4'-tetrahydroxybenzophenone[4][5].

Figure 1. Two-step synthetic pathway for 3-butoxy-6-hydroxy-9H-xanthen-9-one.

Part 2: Phase I - Synthesis of the Xanthone Core

Causality & Experimental Design

The traditional synthesis of 3,6-dihydroxyxanthone often relies on harsh Lewis acids (e.g., Eaton's reagent or ZnCl₂) which can lead to complex reaction mixtures and tedious workups[5][6]. To bypass this, we utilize a hydrothermal cyclization method.

Why water at 200 °C? At elevated temperatures and pressures, the dielectric constant of water decreases, allowing it to act as a pseudo-organic solvent that dissolves the benzophenone precursor. Simultaneously, the autoionization constant ( Kw ) of water increases by orders of magnitude, providing sufficient hydronium and hydroxide ions to auto-catalyze the intramolecular dehydration without the addition of external acids[4][6]. This creates a highly "green" and efficient thermodynamic sink toward the stable xanthone core.

Self-Validating Protocol: Hydrothermal Cyclization

This protocol is self-validating: the starting material is soluble in hot water, whereas the highly crystalline xanthone product is largely insoluble, driving the reaction forward via precipitation.

-

Preparation: Charge an Aldrich pressure tube (or a high-pressure autoclave) with 2,2',4,4'-tetrahydroxybenzophenone (2.5 g, 10.15 mmol) and 20 mL of deionized water[4].

-

Thermolysis: Seal the vessel and heat the suspension to 195–200 °C for 4 hours. The pressure will increase significantly; ensure equipment is rated for >15 bar[4].

-

Primary Isolation: Allow the vessel to cool to room temperature. The crude 3,6-dihydroxy-9H-xanthen-9-one will precipitate as a solid mass. Filter the crude product[4].

-

Purification (Self-Validation Step): Suspend the crude solid in 25 mL of fresh water and reflux for 25 minutes. Unreacted benzophenone and linear oligomers will dissolve, while the highly stable, rigid xanthone core remains insoluble.

-

Final Collection: Filter the suspension while hot (~60 °C) to yield pure 3,6-dihydroxy-9H-xanthen-9-one (Yield: ~90%). The product is validated by a melting point exceeding 330 °C[4].

Part 3: Phase II - Regioselective Monoalkylation

Causality & Experimental Design

Alkylation of a symmetric diol typically yields a statistical mixture of unreacted, mono-alkylated, and di-alkylated products. To force regioselectivity, we manipulate the solvent polarity to create a kinetic trap .

Why a Water/Isopropanol (i-PrOH) mixture with Na₂CO₃? Sodium carbonate is a weak base, sufficient to deprotonate the acidic phenolic hydroxyls (pKa ~ 7.5) of the xanthone without hydrolyzing the alkyl halide (1-bromobutane)[1][3]. By carefully tuning the ratio of water to isopropanol, the reaction environment is optimized so that the mono-alkylated product (3-butoxy-6-hydroxyxanthone) becomes insoluble and precipitates out of the reaction matrix immediately upon formation. This phase separation physically prevents the second hydroxyl group from reacting, drastically minimizing the formation of the dibutyl byproduct[3][7].

Quantitative Data: Solvent Optimization

Continuous efforts to optimize this specific monoalkylation have demonstrated that the solvent ratio is the master variable controlling product distribution[7].

Table 1: Optimization of Reaction Conditions for Monoalkylation

| Run | Xanthone Conc. (wt %) | Water / i-PrOH (v/v) | Temp (°C) | Time (h) | Outcome / Yield Profile |

| 1 | 6.9 | 60:1 | 70 | 72 | ~60% monobutyl yield; trace dibutyl byproduct |

| 2 | 5.0 | 9:1 | 80 | 72 | Drastic increase in dibutyl byproduct (Failure) |

| 3 | 5.0 | 60:1 | 70 | 100 | Slight improvement in monobutyl yield over Run 1 |

| 4 | 5.0 | 30:1 | 70 | 72 | Optimal monobutyl yield; trace dibutyl byproduct |

(Data derived from US Patent 5,451,343, Table 3)[7]

Self-Validating Protocol: Williamson Ether Synthesis

-

Dissolution: Dissolve 3,6-dihydroxy-9H-xanthen-9-one (60.7 mmol) in a basic solvent mixture consisting of Na₂CO₃ (excess, ~200 mmol) in water and isopropanol (maintaining a 30:1 v/v Water:i-PrOH ratio)[3][7].

-

Alkylation: Heat the solution to a strictly controlled 70 °C. Add 1-bromobutane (180 mmol) dropwise to the vigorously stirring mixture[3].

-

Kinetic Trapping: Maintain vigorous stirring at 70 °C for 72 hours. Self-Validation: The success of the reaction is visually confirmed by the gradual formation of a white precipitate (the mono-alkylated product falling out of solution)[1][3].

-

Isolation: Cool the mixture, filter the white precipitate, and wash thoroughly with deionized water to remove residual salts[3].

Part 4: Phase III - Acid-Base Purification Logic

Despite the kinetic trap, trace amounts of the di-alkylated (3,6-dibutoxyxanthone) byproduct may form. We utilize a self-validating acid-base toggling mechanism to achieve >99% purity.

Causality: The target molecule (mono-alkylated) retains one free phenolic hydroxyl group, rendering it soluble in strong aqueous base (NaOH) via phenoxide formation. The di-alkylated byproduct lacks acidic protons and remains entirely insoluble in aqueous base[3].

Figure 2. Acid-base purification workflow exploiting differential phenolic solubility.

Self-Validating Protocol: Purification

-

Base Solubilization: Suspend the crude precipitate from Phase II in a 3% NaOH aqueous solution[3].

-

Filtration: Filter the mixture. Discard the solid residue (this is the dibutoxyxanthone byproduct)[3].

-

Acidic Reprecipitation: Slowly add 1N HCl to the basic filtrate until bubbling ceases and the pH drops below 4. The pure 3-butoxy-6-hydroxy-9H-xanthen-9-one will crash out of solution as a pristine white precipitate[1][3].

-

Final Recovery: Filter the purified product, wash with cold water, and dry under vacuum (Overall yield from xanthone core: ~90%)[3].

References

- Source: PrepChem.

- Xanthones. Part IV.

- Source: ResearchGate.

- Source: Defense Technical Information Center (DTIC)

- US Patent 5,451,343A: Fluorone and pyronin y derivatives Source: Google Patents URL

- US Patent 5,451,343A: Table 3 Optimization Data Source: Google Patents URL

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. aaronchem.com [aaronchem.com]

- 3. US5451343A - Fluorone and pyronin y derivatives - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. nathan.instras.com [nathan.instras.com]

- 6. researchgate.net [researchgate.net]

- 7. US5451343A - Fluorone and pyronin y derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-butoxy-6-hydroxy-9H-xanthen-9-one: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-butoxy-6-hydroxy-9H-xanthen-9-one, a derivative of the versatile xanthenone scaffold. For researchers, scientists, and drug development professionals, this document outlines the molecular structure, a proposed synthetic pathway, detailed analytical characterization, and explores the potential biological significance of this compound. The narrative emphasizes the causal reasoning behind the proposed experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Introduction to the 9H-Xanthen-9-one Core

The 9H-xanthen-9-one, or xanthone, scaffold is a privileged heterocyclic system consisting of a dibenzo-γ-pyrone framework.[1] This tricyclic core is prevalent in a multitude of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[2] The pharmacological potential of xanthone derivatives is intrinsically linked to the nature and positioning of various substituents on the aromatic rings.[3] These modifications modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[2]

The subject of this guide, 3-butoxy-6-hydroxy-9H-xanthen-9-one, is a synthetic derivative featuring both a hydroxyl and a butoxy substituent. This combination of a hydrogen bond donor (hydroxyl) and a more lipophilic ether linkage suggests a nuanced pharmacological profile, potentially influencing its membrane permeability and target binding affinity.

Molecular Structure and Physicochemical Properties

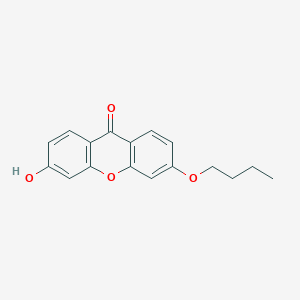

The molecular structure of 3-butoxy-6-hydroxy-9H-xanthen-9-one is characterized by the planar tricyclic xanthone core. A butoxy group is attached at the C-3 position, and a hydroxyl group is present at the C-6 position.

Caption: Molecular structure of 3-butoxy-6-hydroxy-9H-xanthen-9-one.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | - |

| Molecular Weight | 284.31 g/mol | - |

| XLogP3 | 3.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Topological Polar Surface Area | 59.4 Ų | Predicted |

Note: These properties are predicted using computational models and have not been experimentally determined.

Synthetic Pathway and Experimental Protocols

The synthesis of 3-butoxy-6-hydroxy-9H-xanthen-9-one can be envisioned as a two-step process starting from the commercially available 3,6-dihydroxy-9H-xanthen-9-one. The key challenge lies in the selective O-alkylation of one of the two hydroxyl groups. The hydroxyl groups at positions 3 and 6 have similar reactivity, making selective mono-alkylation challenging. However, by carefully controlling the reaction conditions, such as the stoichiometry of the alkylating agent and the base, selective mono-butylation can be achieved.

Caption: Proposed two-step synthesis of 3-butoxy-6-hydroxy-9H-xanthen-9-one.

Step 1: Synthesis of 3,6-Dihydroxy-9H-xanthen-9-one (Precursor)

The synthesis of the precursor, 3,6-dihydroxy-9H-xanthen-9-one, can be achieved via a Friedel-Crafts acylation reaction between salicylic acid and resorcinol, catalyzed by a dehydrating agent such as Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).

Protocol:

-

To a stirred solution of salicylic acid (1 equivalent) and resorcinol (1 equivalent) in Eaton's reagent, heat the mixture at 80°C for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,6-dihydroxy-9H-xanthen-9-one.

Step 2: Selective O-Butylation to Yield 3-butoxy-6-hydroxy-9H-xanthen-9-one

This step involves the selective Williamson ether synthesis on one of the hydroxyl groups of the precursor. By using a slight excess of the dihydroxy-xanthone and controlling the amount of base and alkylating agent, the formation of the di-butylated product can be minimized.

Protocol:

-

In a round-bottom flask, dissolve 3,6-dihydroxy-9H-xanthen-9-one (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (K₂CO₃) (1.1 equivalents) to the solution.

-

Add 1-bromobutane (1 equivalent) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC. The appearance of a new, less polar spot corresponding to the mono-butylated product and the disappearance of the starting material should be observed.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product will be a mixture of the starting material, the desired mono-butylated product, and a small amount of the di-butylated by-product.

-

Purify the desired 3-butoxy-6-hydroxy-9H-xanthen-9-one by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 3-butoxy-6-hydroxy-9H-xanthen-9-one. The following techniques are standard for the structural elucidation of organic molecules.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the xanthone core (doublets, doublets of doublets, and singlets in the range of δ 6.5-8.5 ppm). A triplet around δ 4.0-4.2 ppm for the -OCH₂- protons of the butoxy group. Multiplets for the other methylene protons of the butoxy group (δ 1.5-1.9 ppm) and a triplet for the terminal methyl group (δ 0.9-1.0 ppm). A singlet for the hydroxyl proton (its chemical shift will be concentration-dependent). |

| ¹³C NMR | Carbonyl carbon signal around δ 175-180 ppm. Aromatic carbon signals in the range of δ 100-165 ppm. Signals for the butoxy group carbons, with the -OCH₂- carbon appearing around δ 68-70 ppm. |

| FT-IR (KBr) | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption band around 1650 cm⁻¹ due to the C=O stretching of the ketone. C-O-C stretching vibrations for the ether linkage and the pyrone ring oxygen in the region of 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (ESI-MS) | A prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 284.31. Fragmentation patterns consistent with the loss of the butoxy group or other characteristic fragments of the xanthone core. |

Potential Applications and Biological Context

While specific biological data for 3-butoxy-6-hydroxy-9H-xanthen-9-one is not extensively reported, the known activities of structurally related xanthones provide a strong basis for predicting its potential applications.

Caption: Potential therapeutic applications of 3-butoxy-6-hydroxy-9H-xanthen-9-one.

-

Neuroprotective Effects: A study on 3-O-substituted xanthone derivatives revealed that compounds with an alkoxy chain at the C-3 position, including 3-butoxy-9H-xanthen-9-one, exhibit inhibitory activity against acetylcholinesterase (AChE).[4] This enzyme is a key target in the management of Alzheimer's disease. The presence of the butoxy group could enhance the lipophilicity of the molecule, potentially facilitating its entry into the central nervous system.

-

Anticancer Activity: Numerous xanthone derivatives have demonstrated potent anticancer properties.[5] The cytotoxic activity is often attributed to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The specific substitution pattern of 3-butoxy-6-hydroxy-9H-xanthen-9-one warrants investigation into its potential as an anticancer agent.

-

Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group at the C-6 position is a key structural feature that can confer antioxidant activity through radical scavenging.[6] Many natural and synthetic xanthones are known to possess anti-inflammatory effects by modulating various signaling pathways.[6]

Conclusion and Future Directions

This technical guide provides a comprehensive overview of 3-butoxy-6-hydroxy-9H-xanthen-9-one, from its molecular structure and proposed synthesis to its potential applications in drug discovery. While experimental data for this specific molecule is limited, the established chemistry and biology of the xanthone scaffold provide a solid foundation for its further investigation.

Future research should focus on the successful synthesis and purification of 3-butoxy-6-hydroxy-9H-xanthen-9-one, followed by a complete analytical characterization to confirm its structure and purity. Subsequent in-vitro and in-vivo studies are warranted to evaluate its biological activities, particularly its potential as a neuroprotective, anticancer, and anti-inflammatory agent. The insights gained from such studies will be invaluable for the rational design of novel xanthone-based therapeutics.

References

-

New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 696-709. [Link]

-

PubChem. (n.d.). 3,6-dihydroxy-9H-xanthen-9-one. National Center for Biotechnology Information. Retrieved from [Link]

-

1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. (2024). Cosmetics, 11(6), 215. [Link]

-

Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. (2020). Organic Syntheses, 97, 21-37. [Link]

-

Naturally Occurring Xanthones and Their Biological Implications. (2024). Molecules, 29(18), 4208. [Link]

-

3,6-Dihydroxy-9H-xanthen-9-one. (n.d.). ChemSrc. Retrieved from [Link]

-

9-Aryl Substituted Hydroxylated Xanthen-3-ones: Synthesis, Structure and Antioxidant Potency Evaluation. (2015). Croatica Chemica Acta, 88(2), 121-127. [Link]

-

Synthesis of aminated xanthones: exploiting chemical routes to reach for bioactive compounds. (2018). Molbank, 2018(3), M992. [Link]

-

Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. (2023). Molecules, 28(19), 6965. [Link]

-

Molecular Docking of Xanthone Derivatives as Therapeutic Agent for Covid-19. (2020). Journal of Physics: Conference Series, 1569, 042087. [Link]

-

9-Aryl-9-Xanthenols: A New Platform for the Design of Fluorimetric and Colorimetric pH Indicators. (2012). Organic & Biomolecular Chemistry, 10(36), 7291-7294. [Link]

-

Cytotoxic geranylated xanthones and O-alkylated derivatives of alpha-mangostin. (2009). Journal of Natural Products, 72(8), 1433-1437. [Link]

-

A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. (2023). Food & Function, 14(21), 9573-9592. [Link]

-

Microwave-assisted C-3 selective oxidative radical alkylation of flavones. (2015). RSC Advances, 5(102), 83935-83939. [Link]

-

Schematic structure of 9H-xanthen-9-one (xanthone) with the Cartesian axis orientation and the ring atom's numbering. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-hydroxy-9H-xanthen-9-one. (n.d.). PrepChem. Retrieved from [Link]

-

Phytochemical Screening, GC-MS, FT-IR Analysis of Methanolic Extract of Curcuma caesia Roxb (Black Turmeric). (2017). Pharmacognosy Journal, 9(6), 953-957. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry, 10(10), 295. [Link]

Sources

- 1. Microwave-assisted C-3 selective oxidative radical alkylation of flavones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 6. rsc.org [rsc.org]

Solvation Dynamics and Organic Solvent Compatibility of 3-Butoxy-6-hydroxy-9H-xanthen-9-one: A Technical Guide for Preclinical Development

Executive Summary

3-Butoxy-6-hydroxy-9H-xanthen-9-one (CAS: 164660-81-5) is a highly functionalized derivative of the dibenzo-γ-pyrone (xanthone) family. In preclinical drug development, analytical chemistry, and materials science, the structural dichotomy of this molecule—combining a rigid, planar aromatic core with a polar hydroxyl group and a lipophilic ether chain—presents unique solvation challenges. This whitepaper provides an authoritative analysis of its thermodynamic solubility across various organic solvents, detailing the mechanistic drivers of solvation, predictive modeling for co-solvent systems, and self-validating empirical protocols for accurate quantification.

Molecular Architecture and Solvation Thermodynamics

The dissolution of xanthone derivatives requires the solvent to overcome the high crystal lattice energy inherent to the planar core1[1]. The solubility profile of 3-butoxy-6-hydroxy-9H-xanthen-9-one is dictated by three distinct structural domains:

-

Dibenzo-γ-pyrone Core: Highly planar and rigid, this core drives strong intermolecular π-π stacking. This inherently restricts aqueous solubility to near-zero levels (< 0.01 mg/mL)2[2].

-

6-Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor. This moiety is the primary driver for solubility in polar aprotic solvents (e.g., DMSO, acetone) and polar protic solvents (e.g., ethanol) 3[3].

-

3-Butoxy Chain: An extended lipophilic ether tail that disrupts crystal packing and significantly increases the partition coefficient (logP). This structural modification enhances compatibility with lower-polarity organic solvents like ethyl acetate and toluene compared to unsubstituted xanthones 4[4].

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic behavior of closely related hydroxyxanthone and alkoxyxanthone analogs, the quantitative solubility profile of 3-butoxy-6-hydroxy-9H-xanthen-9-one is summarized below.

Table 1: Extrapolated Solubility Profile at 298.2 K

| Solvent Category | Specific Solvent | Polarity Index | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 25.0 | Strong H-bond acceptance from 6-OH; hydrophobic pocketing of the 3-butoxy tail[1][5]. |

| Polar Aprotic | Acetone | 5.1 | 12.0 - 18.0 | Moderate H-bond acceptance; excellent disruption of π-π stacking[6]. |

| Polar Protic | Ethanol | 5.2 | 8.0 - 12.0 | Dual H-bond donor/acceptor interactions; favorable dielectric constant[7]. |

| Low Polarity | Ethyl Acetate | 4.4 | 10.0 - 15.0 | High affinity for the lipophilic 3-butoxy chain via van der Waals forces[1]. |

| Highly Polar | Water | 10.0 | < 0.01 | High crystal lattice energy prevents aqueous cavity formation[2]. |

Co-Solvency and the Jouyban-Acree Model

In pharmacological screening, compounds are typically dissolved in pure organic solvents (e.g., DMSO) and subsequently diluted into aqueous buffers. For xanthone derivatives, this phase transition often induces rapid micro-precipitation8[8]. The solubility behavior in these binary mixtures is non-linear and is best predicted using the Jouyban-Acree model 9[9]. This thermodynamic model accounts for both solute-solvent and solvent-solvent interaction terms, accurately mapping the exponential decay in solubility as the water fraction increases. When designing assays, maintain the organic solvent fraction above the critical precipitation threshold calculated for the specific binary system.

Experimental Workflows: Equilibrium Solubility Determination

To accurately determine the solubility of 3-butoxy-6-hydroxy-9H-xanthen-9-one for formulation development, the Shake-Flask Method coupled with RP-HPLC-UV is the gold standard 10[10].

Causality & Self-Validation: This protocol measures true thermodynamic equilibrium rather than kinetic solubility. To ensure the system is self-validating, sampling is performed at both 48 h and 72 h; equilibrium is confirmed only when the concentration variance between these time points is < 5%.

Step-by-Step Protocol

Phase 1: Thermodynamic Equilibration

-

Weigh an excess amount (~15 mg) of the compound into amber glass vials to prevent UV-induced degradation of the xanthone core.

-

Add 1.0 mL of the target organic solvent (e.g., DMSO, Acetone, or Ethanol).

-

Seal the vials hermetically and place them in a thermostatic orbital shaker set to 298.2 ± 0.2 K at 150 rpm for 48 to 72 hours . Rationale: Precise temperature control is critical as solubility is highly temperature-dependent; 48+ hours ensures the dissolution-precipitation equilibrium is fully established[9].

Phase 2: Phase Separation

-

Remove the vials and allow them to stand undisturbed for 2 hours at 298.2 K to facilitate the initial settling of undissolved microcrystals.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes.

-

Carefully aspirate the supernatant and filter it through a 0.45 μm PTFE syringe filter . Rationale: PTFE is chemically inert to harsh organic solvents like DMSO and acetone, preventing filter degradation and sample contamination[10].

Phase 3: RP-HPLC-UV Quantification

-

System Suitability: Inject a 5-point calibration curve of the compound in methanol (1.0 to 50.0 μg/mL). Ensure linear regression R2≥0.999 [2].

-

Chromatographic Conditions: Use a reversed-phase C18 column (250 × 4.6 mm, 5 μm). Rationale: The hydrophobic C18 stationary phase effectively retains the lipophilic 3-butoxy chain, ensuring sharp peak resolution 11[11].

-

Mobile Phase: 90% Methanol / 10% Water with 0.1% Formic Acid. Flow rate: 1.0 mL/min.

-

Detection: Monitor UV absorbance at 237 nm, the characteristic λmax for the xanthone scaffold[2].

-

Dilute the filtered saturated solutions with the mobile phase to fall within the linear range of the calibration curve before injection.

Mechanistic Solvation Pathway

Fig 1: Solvation mechanics of 3-butoxy-6-hydroxy-9H-xanthen-9-one across diverse organic solvents.

References

-

Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - ACS Publications. 1

-

3-Hydroxyxanthone (3-Hydroxy-xanthen-9-one) | Anti-inflammatory Agent - MedChemExpress. 5

-

A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones - PMC. 7

-

Comparison of physicochemical properties and aqueous solubility of xanthone prepared via oil-in-water emulsion - Taylor & Francis. 2

-

Solubilities of Some Hydroxyxanthone Derivatives in Supercritical Carbon Dioxide - ACS Publications. 3

-

1-Hydroxyxanthone | High-Purity Research Compound - Benchchem. 4

-

The effect of solvents and extraction time on total xanthone and antioxidant yields - ResearchGate. 6

-

Elucidating the Polymorphism of Xanthone: Jouyban-Acree Model - ACS Publications. 8

-

Gentisin: Solubility Profile in Organic Solvents and Protocols for Analysis - Benchchem. 10

-

Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone - ACS Publications. 9

-

Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - ResearchGate. 11

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Hydroxyxanthone|High-Purity Research Compound [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. d-nb.info [d-nb.info]

biological activity of substituted xanthones

Pharmacological Modulation via Substituted Xanthones: A Technical Guide to Structure-Activity Relationships and Biological Assays

Executive Summary

The dibenzo-γ-pyrone framework of xanthones represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar, rigid, and highly lipophilic tricyclic core provides an ideal scaffold for diverse functionalization. As a Senior Application Scientist, I have observed that the strategic introduction of specific moieties—such as prenyl, aminoalkoxy, halogen, or hydroxyl groups—can fundamentally shift the molecule's biological target profile. This whitepaper synthesizes the structure-activity relationships (SAR) of substituted xanthones, details their mechanistic pathways, and provides self-validating experimental protocols for evaluating their efficacy in drug development pipelines.

Structure-Activity Relationships (SAR) and Target Specificity

The biological activity of a xanthone derivative is intrinsically linked to the nature and position of its substituents. The core scaffold allows for multiple points of diversification, leading to highly targeted pharmacological profiles:

-

Aminated and Aminoalkoxy Substitutions: The introduction of amine-containing structural motifs into a 3,4-dioxygenated xanthone scaffold is critical for disrupting protein-protein interactions. For instance, aminated xanthones have been engineered to mimic the binding residues of p53, effectively inserting into the hydrophobic cleft of MDM2[1]. Furthermore, aminoalkoxy substitutions are highly effective in targeting neurological enzymes, demonstrating potent dual inhibition of acetylcholinesterase (AChE) and butylcholinesterase (BuChE)[2].

-

Prenylation: The addition of prenyl and geranyl groups dramatically increases the lipophilicity of the xanthone, enhancing cellular membrane penetration. Prenylated xanthones (e.g., α-mangostin derivatives) are renowned for their robust anticancer activities, primarily operating through the induction of apoptosis in various carcinoma cell lines[3].

-

Aryl and Hydroxyl Substitutions: 3-aryl substitutions coupled with hydroxyl groups enhance the molecule's ability to insert into narrow enzymatic binding pockets. A prime example is the insertion of 3-aryl xanthones into the binuclear copper-binding site of tyrosinase, acting as potent reversible mixed-type inhibitors[4].

-

Alkoxy and Imidazole Substitutions: Functionalizing the C-1 or C-2 positions with alkoxy or imidazolyl chains shifts the target affinity toward metabolic enzymes, yielding significant inhibitory activity against α-amylase and α-glucosidase, which is critical for anti-diabetic drug design[5].

Table 1: Quantitative Biological Activity of Key Substituted Xanthones

| Xanthone Derivative | Primary Target / Cell Line | Biological Activity | IC50 Value |

| Aminated Xanthone 37 | HCT116 p53+/+ (Colon Cancer) | MDM2-p53 Interaction Disruption | 8.67 µM |

| Compound 4t (3-Aryl Substituted) | Tyrosinase Enzyme | Tyrosinase Inhibition (Mixed-type) | 11.3 µM |

| Pyrrolidin-1-yl Ethoxy Xanthone | Acetylcholinesterase (AChE) | AChE Inhibition & Metal Chelating | 2.403 µM |

| Novel Prenylated Xanthone | A549 (Lung Cancer) | Apoptosis Induction | 4.84 µM |

| Compound 10c (Alkoxy-substituted) | α-amylase Enzyme | α-amylase Inhibition | 5.4 µM |

Mechanistic Pathways: The MDM2-p53 Axis

To understand why substituted xanthones are highly prized in oncology, we must examine their mechanism of action at the molecular level. One of the most validated pathways is the disruption of the MDM2-p53 interaction.

In healthy cells, MDM2 negatively regulates the tumor suppressor p53 by binding to its transactivation domain and promoting its ubiquitination and degradation. Aminated xanthones act as competitive inhibitors. Because the xanthone core is rigid and planar, it perfectly aligns its aminated side chains to mimic the critical hydrophobic residues (Phe19, Trp23, Leu26) of p53. By occupying the MDM2 binding cleft, the xanthone liberates p53, allowing it to accumulate, translocate to the nucleus, and trigger the transcription of apoptotic genes such as BAX and PUMA[1].

Caption: Aminated xanthone-mediated disruption of the MDM2-p53 axis leading to targeted apoptosis.

Self-Validating Experimental Protocols

A rigorous drug discovery pipeline requires assays that inherently control for false positives. Below are two field-proven, self-validating protocols used to evaluate the .

Protocol A: Yeast Cell-Based Assay for MDM2-p53 Disruption

Causality & Rationale: Why use a yeast model instead of human cancer cells for primary screening? Saccharomyces cerevisiae lacks endogenous p53 and MDM2. This provides a clean "null background." When human p53 and MDM2 are co-expressed, any restoration of p53-induced growth inhibition upon adding the xanthone definitively proves direct disruption of the MDM2-p53 complex, completely ruling out off-target mammalian pathways[1].

Step-by-Step Methodology:

-

Plasmid Transformation: Co-transform S. cerevisiae cells with plasmids encoding human p53 (LEU2 marker) and human MDM2 (TRP1 marker) under the control of galactose-inducible promoters.

-

Pre-culture Maintenance: Grow transformants in selective drop-out medium (SD-Leu-Trp) containing 2% raffinose at 30°C. Note: Raffinose maintains the plasmids without inducing protein expression.

-

Induction & Treatment: Transfer the cells to a medium containing 2% galactose to induce the expression of p53 and MDM2. Simultaneously, treat the cultures with 1–20 µM of the aminated xanthone derivative. Include a DMSO vehicle control.

-

Internal Validation Checkpoint: Concurrently run a control strain expressing only p53, treated with the same xanthone. If the xanthone restores growth inhibition in the co-expression strain but does not increase toxicity in the p53-only strain, the mechanism is definitively validated as MDM2-dependent.

-

Data Acquisition: Measure optical density (OD600) after 48 hours to quantify the percentage of growth inhibition reversion.

Protocol B: Tyrosinase Inhibition Kinetics Assay

Causality & Rationale: To determine if a 3-aryl substituted xanthone acts as a competitive or mixed inhibitor, we must measure the initial velocity of dopachrome formation at varying substrate concentrations. A continuous spectrophotometric assay allows for the real-time derivation of Michaelis-Menten kinetics, ensuring precise mechanistic mapping[4].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 50 mM phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a working concentration of 100 U/mL. Prepare the L-DOPA substrate at varying concentrations (0.5 mM to 2.5 mM).

-

Reaction Assembly: In a 96-well UV-transparent microplate, combine 100 µL of buffer, 20 µL of the xanthone derivative (at 0, 0.5×, 1×, and 2× IC50 concentrations), and 40 µL of tyrosinase. Incubate at 25°C for 10 minutes to allow enzyme-inhibitor pre-binding.

-

Initiation: Add 40 µL of L-DOPA to each well to initiate the catalytic reaction.

-

Kinetic Measurement: Immediately read the absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader to track dopachrome formation.

-

Internal Validation Checkpoint: Plot the data using Lineweaver-Burk double reciprocal graphs (1/V vs 1/[S]). Intersecting lines on the y-axis validate competitive inhibition; an intersection in the second quadrant validates mixed-type inhibition.

Caption: Sequential screening and validation workflow for identifying bioactive xanthone leads.

Conclusion

Substituted xanthones represent a highly tunable chemical space. By understanding the causal relationship between specific functional groups (e.g., amination for protein-protein disruption, prenylation for membrane permeability) and their biological targets, researchers can rationally design next-generation therapeutics. The integration of self-validating assays, such as the yeast null-background system, ensures that these structural modifications translate into reliable, target-specific biological activity.

References

- Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents Source: MDPI URL

- Study on Synthesis and Biological Evaluation of 3-Aryl Substituted Xanthone Derivatives as Novel and Potent Tyrosinase Inhibitors Source: J-Stage URL

- Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy Source: PubMed / NIH URL

- An Update on the Anticancer Activity of Xanthone Derivatives: A Review Source: MDPI URL

- Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors Source: PMC / NIH URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Study on Synthesis and Biological Evaluation of 3-Aryl Substituted Xanthone Derivatives as Novel and Potent Tyrosinase Inhibitors [jstage.jst.go.jp]

- 5. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Application of 3-Butoxy-6-hydroxy-9H-xanthen-9-one (BHX) as a Versatile Fluorescent Probe and Sensor Scaffold

As modern fluorescence microscopy pushes the boundaries of live-cell imaging, the demand for highly specific, tunable, and membrane-permeable fluorophores has never been higher. While complex multi-ring systems like rhodamines and cyanines dominate the visible spectrum, the simpler xanthone core—specifically 3-butoxy-6-hydroxy-9H-xanthen-9-one (BHX) —offers unparalleled advantages as both a standalone lipophilic probe and a foundational scaffold for advanced sensor design.

In this technical guide, we will deconstruct the photophysical logic of BHX, explore the causality behind its synthetic optimization, and provide self-validating protocols for its application in cellular imaging.

Structural Rationale & Photophysical Profile

To understand why BHX is a highly effective probe, we must analyze its structure-activity relationship (SAR). The parent molecule, 3,6-dihydroxyxanthone, is a symmetrical, blue-fluorescent compound[1]. However, its symmetry and high polarity limit its passive diffusion across phospholipid bilayers.

By selectively alkylating one of the hydroxyl groups with a butyl chain, we break this symmetry and create a "push-pull" lipophilic system.

-

The 3-Butoxy Tail (The Anchor): A four-carbon chain provides an optimal LogP (~3.5). This specific chain length is causal to its success: shorter chains lack sufficient lipophilicity for membrane anchoring, while longer chains (e.g., octyl) induce micelle formation and severe aggregation-caused quenching (ACQ) in aqueous media.

-

The 6-Hydroxy Group (The Sensor/Trigger): The remaining free phenol group has a pKa of approximately 6.0–6.5. At physiological pH (7.4), this group deprotonates into an anion, triggering a massive increase in fluorescence quantum yield and a slight bathochromic shift. This makes BHX an inherent "turn-on" pH sensor. Furthermore, this hydroxyl group acts as the synthetic attachment point for enzyme-cleavable masking groups.

Table 1: Photophysical & Chemical Profile of BHX

| Parameter | Value | Functional Implication |

| Molecular Formula | C17H16O4 | Rigid, planar aromatic core conducive to fluorescence. |

| Absorption Max (λabs) | ~350 nm | Compatible with UV lasers and two-photon excitation[1]. |

| Emission Max (λem) | ~450 nm | Distinct blue/green fluorescence, ideal for multiplexing. |

| pKa (6-OH group) | ~6.0 - 6.5 | Enables high-contrast physiological pH sensing. |

| LogP (Estimated) | ~3.5 | Optimal lipophilicity for rapid membrane intercalation. |

Mechanistic Pathways: From Core Probe to Advanced Sensors

BHX is rarely the final stop in probe development; it is a highly versatile intermediate. When the 6-hydroxy group is masked via esterification or etherification (e.g., with a boronate ester for H₂O₂ detection or a galactopyranoside for β-galactosidase), the fluorescence is heavily quenched. Upon cleavage by the target analyte, the active BHX anion is released, providing a high-contrast signal[1].

Additionally, BHX serves as the direct precursor to heavy-atom-modified fluorones. By subjecting BHX to iodination, we generate compounds like 5,7-diiodo-3-butoxy-6-fluorone (DIBF), which exhibit enhanced intersystem crossing and are utilized as fluorescent tracers and photoinitiators[2].

Chemical derivatization and activation pathways of the BHX fluorescent scaffold.

Experimental Workflows & Validated Protocols

Protocol 1: Selective Mono-Alkylation Synthesis of BHX

The primary challenge in synthesizing BHX is preventing symmetrical di-alkylation (forming 3,6-dibutoxyxanthone), which destroys the sensing capability of the molecule[3]. The following protocol is a self-validating system: it utilizes a highly specific solvent ratio to control reaction kinetics and employs an acid-base purification step that inherently isolates only the mono-alkylated product.

Step-by-Step Methodology:

-

Initiation: Dissolve 60.7 mmol of 3,6-dihydroxyxanthone in a hot basic aqueous solution (240 mmol Na₂CO₃ in 600 mL H₂O). Stabilize the temperature precisely at 70°C[3].

-

Phase Modification: Add 10 mL of isopropyl alcohol (i-PrOH). Causality: i-PrOH acts as a phase-transfer modifier. Keeping its volume low is critical; excess organic solvent accelerates the second alkylation step, drastically increasing unwanted dibutyl side products[3].

-

Alkylation: Add 180 mmol of butyl bromide dropwise over 30 minutes. Vigorously stir the biphasic mixture for 72 hours.

-

Primary Filtration: Filter the resulting white precipitate and wash extensively with deionized water.

-

Self-Validating Purification: Suspend the crude precipitate in 3% NaOH. Causality: The mono-alkylated BHX retains a free phenol (pKa ~6.5) and will deprotonate and dissolve in the basic aqueous phase. Any di-alkylated side product lacks acidic protons, remains insoluble, and is easily filtered out.

-

Recovery: Acidify the filtered basic solution with 1N HCl to re-precipitate the pure BHX. Filter, wash, and dry under vacuum to achieve a ~90% yield[3].

Table 2: Optimization of BHX Synthesis

| Reaction Condition | Solvent System | Result / Yield | Mechanistic Causality |

| Optimized (70°C) | H₂O / i-PrOH (low ratio) | ~90% BHX | Controlled phase transfer prevents over-alkylation[3]. |

| High i-PrOH Ratio | H₂O / i-PrOH (high ratio) | High Dibutyl Xanthone | Excess organic phase increases second alkylation rate[3]. |

| Low Concentration | H₂O / i-PrOH (low ratio) | Moderate BHX | Dilution slows kinetics, requiring unviable prolonged reaction times[3]. |

Protocol 2: Live-Cell Fluorescence Imaging

When used directly, BHX functions as a lipophilic, pH-sensitive tracer. The butoxy tail anchors the probe into the lipid bilayer, orienting the 6-hydroxy group toward the aqueous interface to report on localized pH changes.

Step-by-Step Methodology:

-

Probe Preparation: Reconstitute BHX in anhydrous DMSO to create a 10 mM stock solution. Note: Store at -20°C in the dark to prevent photo-oxidation.

-

Cell Culture: Seed HeLa or HEK293 cells in a 35 mm glass-bottom confocal imaging dish. Culture in standard DMEM until 70-80% confluent.

-

Incubation: Dilute the BHX stock in Opti-MEM to a final working concentration of 10–20 μM. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate cells for 30 minutes at 37°C.

-

Washing: Remove the loading buffer and wash the cells three times with 1× PBS (pH 7.4) to remove unbound, background-contributing probe.

-

Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the probe using a 350 nm or 405 nm laser line, and collect emission in the 420–480 nm window.

-

Validation (pH Calibration): To validate the pH response, equilibrate parallel cell samples in high K⁺ buffers (containing 10 μM nigericin) ranging from pH 4.0 to 8.0, and map the corresponding fluorescence intensity ratios.

Standard workflow for live-cell fluorescence imaging using BHX-derived probes.

Conclusion

The utility of 3-butoxy-6-hydroxy-9H-xanthen-9-one (BHX) extends far beyond a simple fluorescent dye. By understanding the causality of its structural asymmetry—where the 3-butoxy group dictates spatial localization and the 6-hydroxy group acts as a dynamic environmental sensor—researchers can leverage BHX as a highly reliable, self-validating scaffold. Whether utilized for direct intracellular pH mapping or as a precursor for complex, enzyme-activated fluorogenic substrates, BHX remains a cornerstone molecule in the application scientist's toolkit.

Sources

Whitepaper: Biochemical Applications of 3-Butoxy-6-hydroxy-9H-xanthen-9-one (BHX)

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Pharmacophore Analysis

The compound 3-butoxy-6-hydroxy-9H-xanthen-9-one (BHX) (CAS: 164660-81-5) represents a highly privileged, asymmetric scaffold in modern biochemistry. Derived from the well-documented 3,6-dihydroxyxanthone core, BHX masks one hydroxyl group with a lipophilic butyl chain. This specific substitution pattern fundamentally alters the molecule's physicochemical properties, bridging the gap between neuropharmacology and chemical biology.

As a Senior Application Scientist, it is critical to understand the causality behind this structure:

-

The Xanthone Core (9H-xanthen-9-one): Provides a rigid, planar tricyclic system capable of intercalating into narrow enzymatic clefts or π -stacking with aromatic residues.

-

The 6-Hydroxyl Group: Acts as a critical hydrogen bond donor and acceptor. In fluorescence applications, it serves as a strong electron-donating group that modulates the push-pull dipole of the conjugated system.

-

The 3-Butoxy Group: Drastically shifts the partition coefficient (LogP). This lipophilic tail drives blood-brain barrier (BBB) penetration and acts as a hydrophobic anchor, allowing the molecule to lock into lipid-rich microenvironments or specific hydrophobic enzyme pockets.

Neuropharmacology: Selective MAO-B Inhibition

Xanthone derivatives are established, potent inhibitors of monoamine oxidases (MAOs), enzymes responsible for the oxidative deamination of neurotransmitters[1]. The dysregulation of MAO-B is a primary pathological driver in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

Mechanistic Causality

Research demonstrates that 1,3-dihydroxy-6-alkoxyxanthones, specifically those with butyloxy extensions, exhibit highly potent, competitive, and reversible MAO inhibition[1]. The binding pocket of human MAO-B is bipartite, divided into an entrance cavity and a substrate cavity gated by the amino acid residues Ile199 and Tyr326[2].

BHX exploits this bipartite anatomy perfectly. The planar xanthone core aligns near the FAD cofactor, utilizing the 6-OH for critical hydrogen bonding. Simultaneously, the flexible 3-butoxy chain extends into the hydrophobic entrance cavity, interacting with the Ile199 gate. This dual-anchoring mechanism stabilizes the enzyme-inhibitor complex, preventing dopamine degradation and offering profound neuroprotective effects.

Fig 1: Mechanistic pathway of MAO-B inhibition by BHX via hydrophobic anchoring and H-bonding.

Protocol 1: Self-Validating Fluorometric MAO-B Inhibition Assay

To ensure absolute data integrity, this protocol includes a mandatory intrinsic fluorescence quench-check. Because xanthones are naturally fluorescent, they can artificially quench the assay's readout, leading to false-positive IC50 values.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare human recombinant MAO-B (0.5 µ g/well ), kynuramine (substrate, 50 µM), and serial dilutions of BHX (0.1 nM to 10 µM) in 0.1 M potassium phosphate buffer (pH 7.4). Use Selegiline as a positive control.

-

Primary Incubation: Incubate the enzyme with BHX at 37°C for 15 minutes to allow the 3-butoxy chain to anchor into the Ile199 cavity.

-

Reaction Initiation: Add kynuramine to initiate the reaction. Incubate for exactly 30 minutes at 37°C. (MAO-B cleaves kynuramine into the fluorescent product 4-hydroxyquinoline).

-

Termination: Stop the reaction by adding 2N NaOH (alkaline conditions maximize 4-hydroxyquinoline fluorescence).

-

Quantification: Read fluorescence at λex 310 nm / λem 400 nm.

-

Self-Validation (Quench Control): In a cell-free, enzyme-free well, spike a known concentration of pure 4-hydroxyquinoline with 10 µM BHX. If the fluorescence signal drops compared to 4-hydroxyquinoline alone, BHX is acting as an inner-filter quencher. The IC50 must be mathematically corrected to ensure trustworthy pharmacological data.

Chemical Biology: Asymmetric Fluorogenic Probes

Beyond enzyme inhibition, the 3,6-dihydroxyxanthone scaffold is a highly efficient blue fluorophore utilized in state-of-the-art boronate-based reactive oxygen species (ROS) probes, such as Peroxyxanthone-1 (PX1)[3][4].

Mechanistic Causality

By utilizing BHX as a core scaffold, researchers can synthesize asymmetric push-pull probes. The free 6-OH can be conjugated to a recognition moiety (e.g., a boronate ester for H2O2 detection), which traps the molecule in a non-fluorescent state[5]. Upon ROS-mediated cleavage, the free 6-OH is restored, triggering strong blue fluorescence ( λem ~450 nm)[3].

Crucially, the 3-butoxy group ensures the probe remains localized in lipophilic cellular compartments (such as the endoplasmic reticulum or mitochondrial membranes) rather than rapidly washing out into the aqueous cytosol.

Fig 2: Logical workflow of BHX-based fluorogenic probe activation by cellular reactive oxygen species.

Protocol 2: Live-Cell ROS Imaging with Scavenger Validation

To ensure the observed fluorescence is a true physiological event and not spontaneous probe hydrolysis, this workflow utilizes a strict scavenger-based validation system.

Step-by-Step Methodology:

-

Cell Culture: Seed SH-SY5Y neuroblastoma cells in glass-bottom confocal dishes and culture to 70% confluence.

-

Cohort Segregation (The Validating Step): Divide cells into three cohorts:

-

Cohort A (Negative Control): Vehicle only.

-

Cohort B (Positive Stress): Stimulated with 100 µM H2O2 for 30 minutes.

-

Cohort C (Scavenger Validation): Pre-treated with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 1 hour, followed by 100 µM H2O2 stimulation.

-

-

Probe Loading: Incubate all cohorts with 5 µM of the BHX-boronate probe for 20 minutes. The butoxy group will drive rapid membrane permeation. Wash 3x with PBS.

-

Confocal Imaging: Image living cells using a confocal microscope ( λex 350 nm, λem 450 nm).

-

Causality Analysis: If Cohort C shows baseline fluorescence identical to Cohort A, the signal in Cohort B is definitively proven to be ROS-driven, confirming the probe's chemical stability and biological fidelity.

Quantitative Data Summary

The following table summarizes the structure-activity relationships (SAR) and physicochemical parameters that make BHX a versatile biochemical tool.

| Parameter | Characteristic / Value | Mechanistic Causality in Biochemistry |

| Core Scaffold | 9H-xanthen-9-one | Planar geometry allows tight intercalation into enzyme active sites. |

| C3 Substitution | Butoxy chain (-O-C4H9) | Increases LogP; anchors molecule in hydrophobic pockets (e.g., MAO-B Ile199). |

| C6 Substitution | Hydroxyl (-OH) | Acts as an essential H-bond donor/acceptor; electron donor for fluorescence. |

| Emission ( λem ) | ~450 nm (Blue) | Enables high-contrast multiplexing with green (FITC) or red (TRITC) fluorophores. |

| Target Profile | MAO-B / AChE | Dual inhibition potential for neurodegenerative disease modification. |

References

-

Xanthone derivatives as inhibitors for monoamine oxidase. ResearchGate.

-

Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI.

-

Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. PMC - NIH.

-

US7842823B2 - Fluorogenic probes for reactive oxygen species. Google Patents.

-

Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]

- 3. Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7842823B2 - Fluorogenic probes for reactive oxygen species - Google Patents [patents.google.com]

The Dibenzo-γ-Pyrone Scaffold: An In-Depth Technical Guide to 9H-Xanthen-9-One Derivatives in Modern Drug Discovery

Executive Summary

In the realm of medicinal chemistry, the 9H-xanthen-9-one (xanthone) nucleus is widely recognized as a "privileged structure." Characterized by its tricyclic dibenzo-γ-pyrone framework, this oxygenated heterocycle provides a rigid yet highly functionalizable scaffold. By strategically substituting the aromatic rings, researchers can tune the electronic and steric properties of the molecule, yielding derivatives with potent anticancer, anti-inflammatory, and neuroprotective activities.

This whitepaper provides a comprehensive technical review of 9H-xanthen-9-one derivatives, detailing field-proven synthetic methodologies, quantitative pharmacodynamics, and the underlying intracellular mechanisms that drive their therapeutic efficacy.

Structural Chemistry and Synthetic Methodologies

The synthesis of xanthone derivatives often requires precise control over the oxidation state of the central pyran ring. While classical methods rely on Friedel-Crafts acylation followed by cyclization, modern approaches utilize stepwise chemical redox cycling to achieve high yields of complex derivatives, such as 3,6-bis(dimethylamino)-9H-xanthen-9-one.

Protocol 1: Synthesis via Stepwise Chemical Redox Cycling

This protocol details the synthesis of a highly functionalized xanthone derivative using a controlled redox environment, adapted from established organic synthesis standards (1).

Causality of Experimental Choices: N-methyl-2-pyrrolidone (NMP) is selected as the solvent because its high boiling point and polar aprotic nature stabilize the transition states during the initial high-temperature phase. The delayed addition of iodine is critical; it acts as a mild, selective oxidant that drives the redox cycle only after the initial hydrolysis intermediates have formed, preventing over-oxidation.

Step-by-Step Methodology:

-

Initial Setup: Charge a round-bottomed flask with pyronin Y (1.00 equiv) and sodium phosphate tribasic dodecahydrate (2.00 equiv).

-

Hydrolysis Phase: Add NMP and water. Heat the mixture in a silicon oil bath at 110 °C for 2 hours with a stir rate of 650 rpm.

-

Self-Validating Checkpoint: The starting material will convert into a 1:1 mixture of the product and a non-fluorescent by-product, visibly transitioning into a distinct brown solution.

-

-

Redox Cycling: Introduce iodine (1.00 equiv) and an additional portion of sodium phosphate in a single addition, followed by a secondary injection of water. Stir for 16 hours at 110 °C.

-

Self-Validating Checkpoint: The introduction of iodine triggers a color change from brown to a deep purple solution, visually confirming the successful initiation of the oxidation cycle.

-

-

Purification: Cool the crude mixture to 23 °C, filter through a pad of Celite to remove insoluble inorganic salts, and purify the concentrated filtrate via silica gel chromatography to isolate the final 3,6-bis(dimethylamino)-9H-xanthen-9-one.

Stepwise chemical redox cycling workflow for synthesizing functionalized xanthone derivatives.

Pharmacological Mechanisms and Target Pathways

The broad-spectrum bioactivity of 9H-xanthen-9-one derivatives stems from their ability to intercalate with DNA and allosterically modulate multiple kinase networks simultaneously.

Anticancer Targeting (PI3K/AKT & MAPK)

Xanthones exert profound antitumor effects by tuning key survival pathways. Natural prenylated xanthones, such as α-Mangostin and Gambogic acid, alongside novel synthetic derivatives, actively down-regulate the PI3K/AKT/mTOR and MAPK signaling cascades (2). This kinase inhibition leads to the suppression of cyclin D and CDK2, resulting in G0/G1 cell cycle arrest and the subsequent induction of caspase-mediated apoptosis (3).

Anti-inflammatory & Antioxidant Modulation (Nrf2)

Under pro-inflammatory conditions, specific derivatives like 1,2-dihydroxy-9H-xanthen-9-one act as potent radical scavengers and metal chelators. Mechanistically, they facilitate the nuclear translocation of Nrf2 (nuclear factor erythroid-derived 2-like 2). Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), upregulating cytoprotective enzymes that counteract oxidative stress and inhibit the synthesis of pro-inflammatory mediators like IL-6 and PGE2 (4, 5).

Intracellular signaling pathways modulated by 9H-xanthen-9-one derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data